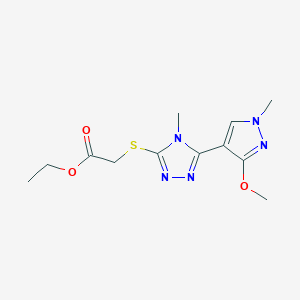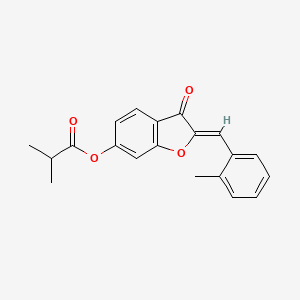
methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Systems Synthesis
- Synthesis of Fused Heterocyclic Systems: Methyl 2-[bis(acetyl)ethenyl]aminopropenoate, a compound related to the requested chemical, reacts with N- and C-nucleophiles to create fused heterocyclic systems. These systems include derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, which are important for the development of novel pharmaceuticals and materials (Selič & Stanovnik, 1997).
Synthetic Methodology Development
- Efficient Synthesis Processes: Research has focused on developing efficient syntheses of related compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. These methodologies enable access to a library of pyrrole derivatives, which are valuable in medicinal chemistry (Dawadi & Lugtenburg, 2011).
Supramolecular Structures
- Hydrogen-Bonded Supramolecular Structures: Compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrate the ability to form hydrogen-bonded structures in multiple dimensions. This property is significant for designing new materials and understanding molecular interactions (Portilla et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition Properties: Research into Schiff base derivatives with multiple pyridine and benzene rings, which are structurally related, reveals their potential as corrosion inhibitors in industrial applications. These studies include exploring their adsorption behavior and effectiveness in protecting metals (Ji et al., 2016).
Pharmaceutical Research
- Potential as Pharmacological Agents: Novel syntheses of compounds related to the requested chemical target structures such as pyrrolo[2,1-c][1,4]benzodiazocines, which have potential applications in pharmaceutical research, particularly in the development of new therapeutic agents (Koriatopoulou et al., 2008).
Environmental Applications
- Removal and Recovery of Anions: Certain benzoate derivatives have been studied for their ability to selectively precipitate anions from solutions. This application is crucial for environmental remediation and the treatment of industrial waste (Heininger & Meloan, 1992).
Catalysis and Organic Synthesis
- Oxindole Synthesis via Palladium-Catalyzed C-H Functionalization: Related compounds are used in the synthesis of oxindoles, a critical process in organic synthesis and medicinal chemistry (Magano et al., 2014).
Antitumor Agents
- Potential Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase: Specific analogues related to the chemical have been synthesized as potential dual inhibitors of crucial enzymes, suggesting their use as antitumor agents (Gangjee et al., 2003).
Propiedades
IUPAC Name |
methyl 4-[[2-[[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-24-11-5-6-17(24)18(25-12-3-4-13-25)14-22-19(26)20(27)23-16-9-7-15(8-10-16)21(28)29-2/h5-11,18H,3-4,12-14H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMZIHVXCICKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2392363.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2392365.png)
![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2392369.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)
![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)
![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)